molecular formula C20H24N2O4S B2428246 N-(3-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021040-86-7

N-(3-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2428246
CAS RN: 1021040-86-7
M. Wt: 388.48
InChI Key: CQORJOMMWADEKB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MPSA, is a chemical compound that has been the subject of scientific research due to its potential use in various fields, including medicine and agriculture.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

One significant area of research involving N-(3-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide derivatives is their application in enzyme inhibition. These compounds have been synthesized and evaluated for their potential to inhibit enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, specific derivatives demonstrated good activity against these enzymes, indicating their potential in designing inhibitors for therapeutic purposes. Molecular docking studies have aided in understanding the mode of binding of these compounds to the target enzymes (Virk et al., 2018).

Antibacterial and Antifungal Activities

Another research avenue is the synthesis of N-substituted derivatives of these compounds and their evaluation for antimicrobial activities. These studies have shown that such derivatives can display promising activity against various bacterial and fungal strains, making them valuable candidates for developing new antimicrobial agents. The effectiveness of these compounds against acetylcholinesterase and butyrylcholinesterase, along with lipoxygenase enzymes, has been noted, suggesting a broad spectrum of biological activities (Khalid et al., 2014).

Synthesis and Pharmacological Evaluation

Research has also focused on the synthesis of bioactive sulfonamides bearing the piperidine nucleus, revealing their talented activity against cholinesterase enzymes. These studies contribute to the development of compounds with potential pharmacological applications, particularly in diseases related to enzyme dysfunction (Khalid).

Anticancer Activities

Modifications of similar compounds to act as PI3K inhibitors have shown remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers have synthesized derivatives with potent antiproliferative activities against various human cancer cell lines. Such modifications not only retain the anticancer activity but also significantly reduce acute oral toxicity, suggesting their potential as effective and safer anticancer agents (Wang et al., 2015).

Green Synthesis Applications

The compound N-(3-Amino-4-methoxyphenyl)acetamide, a related derivative, has been produced via green synthesis methods, emphasizing the importance of environmentally friendly approaches in chemical synthesis. This method involves the use of novel catalysts to achieve high selectivity and yield, demonstrating the compound's relevance in the production of azo disperse dyes (Qun-feng, 2008).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-10-7-8-16(14-18)21-20(23)15-17-9-5-6-13-22(17)27(24,25)19-11-3-2-4-12-19/h2-4,7-8,10-12,14,17H,5-6,9,13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQORJOMMWADEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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